N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
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Overview
Description
“N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide” is a complex organic compound that contains a pyridine ring, a thiazole ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and thiazole rings would likely result in a planar structure, while the carboxamide group could introduce some steric hindrance .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and thiazole rings could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Applications in Dyeing and Biological Activities
- Dyeing Polyester Fibers : N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide derivatives have been synthesized and applied in dyeing polyester fabrics. The color characteristics and fastness properties of these dyes are notable, and they exhibit high efficiency in these applications. Additionally, they show promising antioxidant, antitumor, and antimicrobial activities, making them valuable in producing sterile or biologically active fabrics for various life applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Antimicrobial and Anti-inflammatory Properties
- Antimicrobial and Anti-inflammatory Agents : Certain derivatives of this compound have shown promising results as broad-spectrum antimicrobial agents. They have exhibited significant inhibitory action against various bacteria and fungi, as well as notable anti-inflammatory activities (Rajurkar, Lambe, & Deshmukh, 2015).
Antidepressant and Nootropic Activities
- Potential CNS Active Agents : Research has indicated that certain analogs of this compound demonstrate antidepressant and nootropic activities. This suggests their potential as central nervous system (CNS) active agents for therapeutic applications (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Stereochemical Investigations
- Nuclear Magnetic Resonance Spectroscopy : Stereochemical investigations of diastereomeric derivatives of this compound have been conducted using Nuclear Magnetic Resonance spectroscopy. These studies are crucial for understanding the molecular structure and properties of these compounds (Demir-Ordu, Demir-Dündar, & Oezkirimli, 2015).
Anticancer Activity
- Thiophene and Thienopyridine Derivatives : New derivatives of thiophene and thienopyridine, incorporating this compound, have been synthesized and evaluated for their potential anticancer activities. These compounds have shown significant inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021).
Molecular Interaction Studies
- Cannabinoid Receptor Antagonists : Molecular interaction studies of antagonists based on the this compound framework with CB1 cannabinoid receptors have been conducted, providing insights into their potential therapeutic applications (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-11-4-3-9(6-12(11)17)13-8-22-15(19-13)20-14(21)10-2-1-5-18-7-10/h1-8H,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXGEUQSJHCURN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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